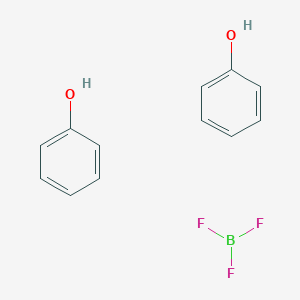

Phenol;trifluoroborane

Beschreibung

Contextualizing Phenol (B47542);trifluoroborane within Lewis Acid Chemistry

At its core, the phenol;trifluoroborane complex is a prime exemplar of Lewis acid-base chemistry. smolecule.com Boron trifluoride, with its electron-deficient boron atom possessing an empty p-orbital, acts as a potent Lewis acid. smolecule.com It readily accepts a pair of electrons from a Lewis base, in this case, the oxygen atom of the hydroxyl group in phenol. smolecule.com This interaction leads to the formation of a stable donor-acceptor complex, or adduct. mcmaster.ca

The formation of this complex significantly alters the electronic properties of the phenol molecule. The coordination of BF₃ to the phenolic oxygen enhances the electrophilic character of the aromatic ring, making it more susceptible to attack by various reagents. smolecule.com This activation is a cornerstone of its utility in organic synthesis. The strength of this Lewis acid can be quantified through various methods, including Nuclear Magnetic Resonance (NMR) spectroscopy and computational calculations such as Fluoride (B91410) Ion Affinity (FIA). cardiff.ac.uk Phenol itself is classified as a hard acid and is known to form hydrogen bonds with a variety of Lewis bases. wikipedia.org

The stoichiometry of the complex can vary, with both 1:1 and 1:2 (phenol:BF₃) adducts being reported, depending on the reaction conditions. The most common is the 1:2 complex. chembk.comchembk.com The stability and reactivity of the complex are influenced by this ratio.

Overview of Significance in Contemporary Chemical Disciplines

The this compound complex holds considerable importance across several modern chemical disciplines due to its catalytic activity and unique properties.

Organic Synthesis: It is widely employed as a catalyst in a multitude of organic reactions. smolecule.com Its ability to activate phenols makes it particularly valuable in electrophilic aromatic substitution reactions, such as Friedel-Crafts acylation and alkylation, which are fundamental for constructing complex organic molecules. smolecule.com Studies have demonstrated that this complex can significantly increase the yield of substituted phenols in Friedel-Crafts reactions compared to traditional catalysts. It also finds application as a catalyst in Diels-Alder reactions and aldol (B89426) condensations.

Polymer Chemistry: The complex serves as a catalyst for the polymerization of various monomers, especially those containing hydroxyl groups. smolecule.com This application is crucial in the development of new polymers with specific, desirable properties. smolecule.com It can also be used as a reinforcing agent to enhance the hardness and heat resistance of certain polymer materials. chembk.comchembk.com

Materials Science: Recent research has begun to explore the potential of this compound complexes in materials science. smolecule.com The thermal stability and ionic conductivity of the complex make it a candidate for the development of novel materials like electrolytes. smolecule.com

Pharmaceutical Industry: The catalytic properties of boron trifluoride and its complexes are instrumental in the synthesis of various pharmaceutical compounds, including antibiotics and vitamins. heyigasglobal.com By enhancing reaction rates and improving yields, these complexes contribute to the efficient production of life-saving medications. heyigasglobal.com

Evolution of Research Perspectives on this compound Adducts

The understanding and application of this compound adducts have evolved significantly since their initial discovery. Early research, dating back to the work of pioneers like Louis Jacques Thenard and Joseph Louis Gay-Lussac in 1808 on boron trifluoride, laid the groundwork for understanding Lewis acidity. borates.today

Initial studies focused on the fundamental nature of the donor-acceptor bond and the characterization of the complex. The development of spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, provided powerful tools to study the stoichiometry, structure, and dynamic processes of these complexes in solution. mcmaster.ca For instance, 19F NMR has been instrumental in identifying the formation and reactions of BF₃ complexes. cdnsciencepub.com

Over time, the research focus shifted towards harnessing the catalytic potential of these adducts. The realization that complexation with BF₃ could dramatically enhance the reactivity of phenols opened up new avenues in organic synthesis. smolecule.com This led to extensive investigations into its use in various catalytic reactions, optimizing reaction conditions to achieve high yields and selectivity.

More recent research has expanded into new frontiers. The electrochemical generation of BF₃ from tetrafluoroborate (B81430) salts in ionic liquids presents a safer and more sustainable alternative to using gaseous boron trifluoride. researchgate.net Furthermore, the exploration of these complexes in materials science for applications such as electrolytes is a growing area of interest. smolecule.com The historical development of N-F fluorinating agents also provides context for the broader field of fluorine chemistry, which is relevant to the synthesis and reactions involving boron trifluoride. beilstein-journals.org

Interactive Data Tables

Table 1: Physicochemical Properties of this compound Complexes

| Property | Value/Description (1:2 Complex) | Source(s) |

| Molecular Formula | C₁₂H₁₂BF₃O₂ | |

| Molecular Weight | 256.03 g/mol | |

| Appearance | Colorless and transparent liquid; may also appear as a reddish-brown or dark brown liquid | chembk.comchembk.comfujifilm.comfujifilm.com |

| Melting Point | Approximately -3.5°C (for 1:1 complex) | fujifilm.comfujifilm.com |

| Boiling Point | Around 178°C (for 1:1 complex) | chembk.comchemicalbook.com |

| Density | ~1.27 g/mL at 25°C | chembk.comchemicalbook.com |

| Solubility | Soluble in organic solvents like ethers and alcohols | chembk.comchembk.com |

| Stability | Thermally stable under inert conditions, but sensitive to moisture |

Table 2: Key Research Findings on this compound

| Research Area | Finding | Source(s) |

| Synthesis | Most commonly prepared by the direct reaction of phenol with boron trifluoride gas under anhydrous and inert conditions. The stoichiometry (1:1 or 1:2) is controlled by the reaction conditions. | |

| Catalysis | Acts as a strong Lewis acid catalyst, enhancing electrophilic aromatic substitution reactions such as Friedel-Crafts acylation and alkylation, leading to high yields of substituted phenols. | smolecule.com |

| Spectroscopy | NMR spectroscopy, particularly ¹⁹F NMR, is a key technique for confirming complex formation and studying reaction mechanisms. | mcmaster.cacdnsciencepub.com |

| Reactivity | The complex activates the phenol ring towards electrophilic attack. It is sensitive to moisture and hydrolyzes to form boric acid and hydrogen fluoride. | smolecule.com |

Eigenschaften

IUPAC Name |

phenol;trifluoroborane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C6H6O.BF3/c2*7-6-4-2-1-3-5-6;2-1(3)4/h2*1-5,7H; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQORKFSQJPQHSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(F)(F)F.C1=CC=C(C=C1)O.C1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12BF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20583704 | |

| Record name | Phenol--trifluoroborane (2/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20583704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

462-05-5 | |

| Record name | Phenol--trifluoroborane (2/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20583704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Boron trifluoride phenol complex (1:2) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Adduct Formation of Phenol;trifluoroborane

Methodologies for Phenol (B47542);trifluoroborane Complexation

The formation of phenol;trifluoroborane adducts can be achieved through several synthetic routes. The choice of method often depends on the desired stoichiometry of the complex and the scale of the reaction.

Direct Reaction of Phenol with Boron Trifluoride Gas

The most direct method for synthesizing the this compound complex involves the reaction of phenol with gaseous boron trifluoride. smolecule.com This process is predicated on the strong Lewis acidic nature of BF₃, which readily coordinates with the lone pair of electrons on the oxygen atom of phenol.

The reaction is typically conducted under an inert atmosphere, such as nitrogen or argon, to prevent the hydrolysis of boron trifluoride by atmospheric moisture. The formation of boric acid and hydrofluoric acid upon reaction with water can degrade the desired product. Reaction conditions are generally kept mild, with temperatures often below 100°C, to avoid potential side reactions or decomposition of the complex. The resulting adduct can be a liquid or a solid, and its isolation may involve distillation under reduced pressure or recrystallization.

Utilization of Boron Trifluoride Etherate as a Precursor

Boron trifluoride diethyl etherate (BF₃·OEt₂) serves as a convenient and more manageable liquid source of BF₃ for complexation reactions. smolecule.comwikipedia.org This precursor allows for the reaction to be carried out in a solution phase, offering better control over the reaction conditions. smolecule.com The etherate complex is commercially available and widely used in laboratory settings for in situ generation of BF₃. wikipedia.org

In a typical procedure, the BF₃·OEt₂ is added to a solution of phenol in an appropriate organic solvent. google.com The complex formation is often chemoselective and can be regioselective in subsequent reactions, such as acylations. asianpubs.orgresearchgate.net The steric bulk of the resulting boron trifluoride-phenolic hydroxyl group complex can influence the outcome of further synthetic transformations. asianpubs.orgresearchgate.net

In Situ Generation Strategies for Boron Trifluoride Complexes

In situ generation of the this compound complex is a common strategy, particularly when it is to be used as a catalyst or reagent in a subsequent reaction. google.com This approach avoids the need to isolate the often moisture-sensitive adduct. Boron trifluoride etherate is a frequently employed precursor for this purpose. wikipedia.orggoogle.com For instance, in the synthesis of terpene-phenol resins, a phenol-boron trifluoride complex is prepared in situ by dissolving phenol in an organic solvent and then adding the boron trifluoride complex. google.com Similarly, the superacid catalyst BF₃–H₂O can be generated in situ from BF₃–OEt₂ and trace amounts of water, which then facilitates reactions like the dehydrative coupling of p-quinols with diaryl carbinols. ias.ac.in

Solvent-Free Synthetic Approaches

Solvent-free, or neat, reaction conditions represent a greener and more efficient approach to chemical synthesis, minimizing waste and often simplifying product isolation. organic-chemistry.orgorganic-chemistry.org While the direct reaction of gaseous BF₃ with solid or molten phenol can be considered a solvent-free method, other solventless techniques have been explored for various organic transformations, which can be conceptually extended to adduct formation. researchgate.net The development of solvent-free methods for the synthesis of this compound adducts aligns with the principles of green chemistry by reducing the use of volatile organic solvents. organic-chemistry.orgnumberanalytics.com

Stoichiometric Control in this compound Adduct Synthesis

The stoichiometry of the this compound adduct is a critical factor that influences its physical properties and reactivity. Both 1:1 and 1:2 adducts of phenol to boron trifluoride have been reported, with the specific ratio depending on the reaction conditions.

Formation of 1:1 this compound Adducts

The formation of a 1:1 adduct between phenol and boron trifluoride is a primary outcome of their Lewis acid-base interaction. This complex, this compound, is characterized by the coordination of one molecule of BF₃ to the oxygen atom of one molecule of phenol. While 1:2 adducts are also known, careful control of the molar ratio of the reactants can favor the formation of the 1:1 complex. chembk.com The 1:1 adduct has been studied for its properties and reactivity in various chemical systems. nih.gov

Formation of 1:2 this compound Adducts and Their Distinct Reactivity

The formation of a 1:2 adduct, where one molecule of boron trifluoride complexes with two molecules of phenol, is a notable aspect of this chemistry. This specific stoichiometry gives rise to a stable complex with distinct chemical properties and reactivity. The direct reaction of phenol with boron trifluoride gas is a common method for preparing this 1:2 adduct.

The reactivity of these adducts is highlighted by their use as catalysts in various organic transformations. For instance, they are employed in Friedel-Crafts acylation and alkylation reactions, facilitating the introduction of acyl and alkyl groups onto aromatic rings. They also serve as catalysts in Diels-Alder reactions. The Lewis acidic nature of the boron center in the adduct is key to its catalytic activity, activating substrates for subsequent reactions. wikipedia.org

Adduct Formation via Borane (B79455) Intermediates

In certain synthetic contexts, particularly within organophosphorus chemistry, this compound complexes can be formed through pathways involving borane intermediates. For example, trifluoroborane complexes of phosphine (B1218219) derivatives have been synthesized by reacting diethyl ether-trifluoroborane complexes with phenolic ligands. This method, conducted under an inert atmosphere at room temperature, can yield high-purity complexes. The formation of adducts can also proceed through the reaction of an amine-borane with a carboxylic acid, leading to an intermediate triacyloxyborane-amine complex. purdue.edu

Stability and Handling Considerations of this compound Adducts under Reaction Conditions

This compound adducts, while stable, are sensitive to moisture. borates.today The presence of water can lead to the hydrolysis of the boron trifluoride component, forming boric acid and hydrofluoric acid, which can degrade the desired adduct. borates.today Therefore, maintaining anhydrous conditions during their synthesis and use is critical. chemrxiv.org

The adducts are often handled as solutions or, depending on the specific complex, may be isolated as solids. For laboratory applications, boron trifluoride is frequently used in the form of its more easily handled adducts with ethers, such as boron trifluoride diethyl etherate (BF3·O(Et2)2) or dimethyl sulfide. borates.todaywikipedia.org These etherates serve as convenient sources of BF3 for the preparation of other adducts. borates.todaywikipedia.org When handling phenol itself, appropriate personal protective equipment, such as chemically resistant gloves, is necessary due to its toxicity and ability to be absorbed through the skin. harvard.edu

Interactive Data Table: Properties of this compound Adducts

| Property | Value | Source |

| Molecular Formula (1:2 adduct) | C12H11BF3O2 | |

| Appearance | Colorless gas (BF3) | wikipedia.org |

| Density (1:2 adduct) | 1.27 g/cm³ | |

| Key Reactivity | Lewis acid catalyst | wikipedia.org |

| Common Solvents for Synthesis | Dichloromethane | chemrxiv.org |

Lewis Acid Base Chemistry and Mechanistic Principles of Phenol;trifluoroborane

Fundamental Lewis Acidity of Phenol (B47542);trifluoroborane

The Lewis acidity of phenol;trifluoroborane is the cornerstone of its chemical reactivity. This property arises from the electronic structure of the boron trifluoride component and its interaction with phenol.

Coordination of Phenol Oxygen to Boron Trifluoride

This compound is formed through the coordination of the Lewis acid, boron trifluoride, with the Lewis base, phenol. In this interaction, the oxygen atom of the phenol molecule donates a lone pair of electrons to the boron atom of boron trifluoride, forming a stable adduct. stackexchange.com The stoichiometry of this complex can vary, with 1:1 and 1:2 ratios of phenol to boron trifluoride being reported, which in turn influences the physical and reactive properties of the resulting compound.

Role of Boron's Empty p-Orbital in Electron Pair Acceptance

Boron trifluoride is a potent Lewis acid due to the presence of an empty p-orbital on the boron atom. smolecule.com This orbital readily accepts electron pairs from Lewis bases, such as the oxygen in phenol. smolecule.com This electron acceptance is the fundamental reason for the formation of the this compound complex and is central to its catalytic activity.

Activation Mechanisms in Lewis Acid-Catalyzed Reactions

As a strong Lewis acid, this compound is an effective catalyst in a variety of organic reactions. Its catalytic action stems from its ability to activate other molecules, primarily by enhancing their electrophilicity.

Activation of Carbonyl Compounds for Nucleophilic Attack

This compound activates carbonyl compounds, including aldehydes, ketones, and esters, rendering them more susceptible to nucleophilic attack. libretexts.org The mechanism involves the coordination of the boron atom to the carbonyl oxygen. This interaction polarizes the carbonyl bond, increasing the partial positive charge on the carbonyl carbon and thus its electrophilicity. libretexts.org This activation lowers the energy barrier for reactions such as aldol (B89426) condensations and Friedel-Crafts acylations.

Table 1: Examples of Reactions Catalyzed by this compound

| Reaction Type | Role of this compound |

|---|---|

| Aldol Condensation | Activates enolates for C-C bond formation. |

| Friedel-Crafts Alkylation | Facilitates electrophilic aromatic substitution. smolecule.com |

Stabilization of Carbocation Intermediates in Substitution Reactions

This compound plays a crucial role in facilitating nucleophilic substitution reactions by stabilizing carbocation intermediates. A notable example is its reaction with reduced fluorophenols. In this process, boron trifluoride acts as an electrophile, abstracting a fluoride (B91410) ion to form tetrafluoroborate (B81430) (BF₄⁻) and generating a carbocation. stackexchange.com This carbocation is stabilized through conjugation with the adjacent π-system of the aromatic ring. libretexts.org The stability of the carbocation intermediate is a key factor in determining the reaction rate. masterorganicchemistry.comlibretexts.org The more stable the carbocation, the lower the activation energy for its formation, leading to a faster reaction. masterorganicchemistry.com

Comparative Lewis Acidity Studies with Related Boron Halides and Adducts

The Lewis acidity of boron halides is a subject of significant interest and is not a simple trend based on electronegativity. Experimental and computational studies have established the following order of Lewis acidity for the boron trihalides: BF₃ < BCl₃ < BBr₃ < BI₃. wikipedia.org This counterintuitive trend, where BF₃ is the weakest Lewis acid, is often explained by the concept of π-back-bonding. wikipedia.orgcardiff.ac.uk

In BF₃, the fluorine atoms can donate electron density from their filled p-orbitals into the empty p-orbital of the sp²-hybridized boron atom. cardiff.ac.ukvedantu.com This back-donation stabilizes the electron-deficient boron center, reducing its propensity to accept an electron pair from an external Lewis base. cardiff.ac.uk As we move down the halogen group to chlorine and bromine, the larger size of the p-orbitals leads to less effective overlap with the boron p-orbital, resulting in weaker π-back-bonding and consequently, stronger Lewis acidity for BCl₃ and BBr₃. wikipedia.orgcardiff.ac.uk

However, an alternative explanation posits that the lower Lewis acidity of BF₃ is due to the relative weakness of the bond formed in the adduct (F₃B-L). wikipedia.org Computational analyses have also suggested that the energy required to distort the planar BF₃ molecule into the pyramidal geometry of the adduct is a contributing factor. researchgate.net

The formation of adducts with various Lewis bases, such as ethers, amines, and in this case, phenol, modulates the Lewis acidity of the boron center. borates.today The strength of these adducts can be evaluated using methods like the Gutmann-Beckett method, which measures the change in the ³¹P NMR chemical shift of a probe molecule like triethylphosphine (B1216732) oxide (Et₃PO) upon interaction with the Lewis acid. cardiff.ac.ukcardiff.ac.uk

Below is a comparative table of Lewis acidity for some boron halides and their adducts.

| Lewis Acid | Relative Lewis Acidity | Method |

| BBr₃ | Strongest | Exothermicity of adduct formation wikipedia.org |

| BCl₃ | Stronger | Exothermicity of adduct formation wikipedia.orgresearchgate.net |

| BF₃ | Weakest | Exothermicity of adduct formation wikipedia.org |

| B(C₆F₅)₃ | Strong | Fluoride Ion Affinity (FIA) cardiff.ac.uk |

| B(OArF)₃ | Varies with ArF | NMR and Computational cardiff.ac.uk |

| BF₃·OEt₂ | Moderate | General Use rsc.orgrsc.org |

This table provides a qualitative comparison based on available research.

Influence of Phenolic Hydrogen Bonding on Reaction Selectivity

The phenolic hydroxyl group in the this compound adduct plays a crucial role in directing the selectivity of various chemical reactions. This influence is primarily exerted through hydrogen bonding interactions.

In reactions such as the Fries rearrangement of phenolic esters, the BF₃-H₂O catalyst system, where BF₃ interacts with water, has been shown to provide high yields and selectivity for the corresponding hydroxyketones under mild conditions. researchgate.net The Lewis acidic nature of BF₃ activates the carbonyl group of the ester, while the phenolic proton can participate in stabilizing transition states or intermediates.

For instance, in the alkylation of phenols, supported boron trifluoride on silica, a mild solid acid, has been used to selectively produce mono-alkyl phenols and their corresponding ethers. whiterose.ac.uk The interaction between the phenol's hydroxyl group and the catalyst surface can influence the regioselectivity of the alkylation.

Furthermore, in electrophilic trifluoromethylthiolation of phenols, the use of BF₃·OEt₂ as a promoter leads to highly regioselective functionalization. rsc.org Phenols that are unsubstituted in both ortho- and para-positions yield exclusively the para-substituted products. rsc.org This high selectivity is attributed to the directing effect of the phenol-BF₃ complex, which likely favors the formation of a specific transition state. The stability of carbocation intermediates, which can be influenced by the phenolic group through resonance and hydrogen bonding, is also a critical factor in determining the reaction pathway and selectivity. stackexchange.com

The direct living cationic polymerization of p-hydroxystyrene catalyzed by BF₃·OEt₂ highlights the tolerance of the Lewis acid towards the phenolic hydroxyl group. cmu.edu The success of this controlled polymerization is attributed to the stability of the BF₃·OEt₂ complex and its ability to preferentially activate the initiator over the monomer's hydroxyl group. cmu.edu This demonstrates how the interplay between the Lewis acid and the phenolic hydrogen can be harnessed to achieve specific synthetic outcomes.

Applications in Advanced Organic Synthesis

Catalytic Role in Electrophilic Aromatic Substitution Reactions

Phenol (B47542);trifluoroborane is a recognized catalyst for electrophilic aromatic substitution reactions, a fundamental class of reactions for functionalizing aromatic rings. The Lewis acidic boron center plays a crucial role in activating electrophiles, thereby facilitating their attack on the aromatic nucleus.

The complex is effectively utilized as a catalyst in Friedel-Crafts reactions. In these reactions, it facilitates the generation of the acylium or carbocation electrophile from acyl halides, anhydrides, or alkyl halides. This activation enables the subsequent substitution onto an aromatic substrate. Research has demonstrated that using phenol;trifluoroborane can lead to high yields in Friedel-Crafts reactions, with one study reporting a 95% yield of substituted phenols under optimized conditions, highlighting its efficiency over traditional catalysts. The complex's ability to promote the introduction of acyl and alkyl groups is vital for synthesizing a wide range of organic molecules, including those used in pharmaceuticals and agrochemicals.

Table 1: Research Findings on Friedel-Crafts Reactions Catalyzed by this compound

| Reaction Type | Substrates | Key Finding | Reported Yield | Reference |

| Friedel-Crafts Acylation/Alkylation | Aromatic compounds, acyl/alkyl halides | Efficiently catalyzes the introduction of acyl or alkyl groups onto aromatic rings. | Up to 95% | |

| Friedel-Crafts Alkylation | Phenols and alkylating agents | The complex serves as a strong Lewis acid to facilitate electrophilic aromatic substitution. | Not specified |

Utility in Carbon-Carbon Bond Forming Reactions

The formation of carbon-carbon bonds is central to the construction of complex organic molecules. This compound serves as a valuable catalyst in several key C-C bond-forming reactions by activating carbonyl compounds and other substrates towards nucleophilic attack. smolecule.com

As a strong Lewis acid, this compound activates carbonyl compounds for nucleophilic attack. In the context of the Aldol (B89426) condensation, the boron atom coordinates to the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. This activation facilitates the attack of an enolate, leading to the formation of a β-hydroxy carbonyl compound. This catalytic action is crucial for constructing larger molecules from smaller carbonyl-containing precursors.

This compound is employed as a catalyst in Diels-Alder reactions, a powerful cycloaddition process for forming six-membered rings. The Lewis acid coordinates to the dienophile, lowering its LUMO (Lowest Unoccupied Molecular Orbital) energy and accelerating the reaction rate. Furthermore, the use of this catalyst can enhance the regioselectivity of the reaction, directing the orientation of the substituents in the resulting cyclohexene (B86901) product. It has been noted to offer superior regioselectivity in some cases compared to other Lewis acids like boron trifluoride etherate or aluminum chloride.

Table 2: Catalytic Applications of this compound in C-C Bond Formation

| Reaction Type | Role of Catalyst | Outcome | Reference |

| Aldol Condensation | Activates carbonyl compounds for nucleophilic attack by enolates. | Formation of β-hydroxy carbonyl compounds. | |

| Diels-Alder Cycloaddition | Activates dienophiles and enhances regioselectivity. | Formation of six-membered rings with controlled stereochemistry. |

The direct acylation of phenols with carboxylic acids is a significant transformation for which this compound serves as an effective catalyst. smolecule.com The complex activates the carboxylic acid, facilitating the nucleophilic attack by the phenol to form phenyl esters. This method is crucial for the synthesis of various organic compounds, including polymers and dyes. smolecule.com

Similarly, the complex catalyzes the alkylation of phenols using various alkylating agents. smolecule.com This reaction allows for the controlled introduction of alkyl groups onto the aromatic ring of a phenol. The process is valuable for preparing a diverse range of functionalized organic molecules. smolecule.com For instance, the reaction is utilized in the production of terpene-phenol resins, where a boron trifluoride complex, including the phenol complex, catalyzes the reaction between terpenes and phenols. google.com

Table 3: this compound in Phenol Functionalization

| Reaction Type | Reactants | Product Type | Industrial Relevance | Reference |

| Acylation | Phenols, Carboxylic Acids | Phenyl esters | Synthesis of polymers, dyes, pharmaceuticals | smolecule.com |

| Alkylation | Phenols, Alkylating Agents (e.g., terpenes) | Alkylated phenols | Preparation of functionalized molecules, resins | smolecule.comgoogle.com |

Role in the Synthesis of Complex Organic Molecules

The this compound complex is a valuable catalyst for forging carbon-carbon bonds, a fundamental process in the assembly of complex organic molecules. Its utility is particularly pronounced in electrophilic aromatic substitution reactions, where it significantly enhances the reactivity of substrates.

Key reactions catalyzed by this complex include:

Friedel-Crafts Reactions: This is one of the most prominent applications of the this compound complex. google.com It facilitates both the acylation and alkylation of aromatic rings, which are crucial steps in the synthesis of pharmaceuticals and agrochemicals. pmarketresearch.com The complex acts as a strong Lewis acid, activating acyl or alkyl halides and promoting their addition to aromatic substrates. For instance, studies have demonstrated that using a boron trifluoride complex for the acylation of phenols with carboxylic acids can proceed with high chemoselectivity and regioselectivity. researchgate.net The steric bulk of the boron trifluoride-phenolic hydroxyl group complex can effectively block ortho-acylation, leading predominantly to the para-substituted product. researchgate.net One case study highlighted that the complex increased the yield of substituted phenols to 95% with minimal side products compared to traditional catalysts.

Cycloaddition and Condensation Reactions: The complex also serves as a catalyst in Diels-Alder reactions, enabling the construction of six-membered rings from conjugated dienes and dienophiles. Furthermore, it is effective in promoting aldol condensation reactions by activating enolates for carbon-carbon bond formation. cdnsciencepub.com These reactions are essential for building the carbon skeletons of many natural products and biologically active molecules.

| Reaction Type | Substrates | Product Type | Catalyst Role |

| Friedel-Crafts Acylation | Phenols, Carboxylic Acids/Acyl Halides | Aryl Ketones | Activates the acylating agent. researchgate.net |

| Friedel-Crafts Alkylation | Aromatic Rings, Alkylating Agents | Alkylated Aromatics | Activates the alkylating agent. smolecule.com |

| Diels-Alder Reaction | Conjugated Dienes, Dienophiles | Cyclohexene Derivatives | Lowers activation energy for cycloaddition. |

| Aldol Condensation | Ketones/Aldehydes | β-Hydroxy Carbonyls | Activates enolates for nucleophilic attack. |

Facilitation of Polymerization Reactions for Novel Polymer Architectures

The this compound complex is an effective initiator and catalyst for the polymerization of various monomers, leading to the formation of polymers with unique architectures and properties. smolecule.com Its catalytic activity is particularly relevant in the production of phenolic and epoxy resins, which are vital materials in the aerospace, automotive, and electronics industries. pmarketresearch.comchembk.com

The complex initiates polymerization in unsaturated compounds, such as those used to create polyethers. wikipedia.org In the manufacturing of terpene-phenol resins, a boron trifluoride complex is used to catalyze the copolymerization. google.com The process involves heating a mixture of a phenol-boron trifluoride complex and then adding the terpene monomer to initiate polymerization. google.com

Furthermore, boron trifluoride complexes are used to initiate the cationic polymerization of benzoxazine (B1645224) monomers. researchgate.net These monomers typically require high temperatures to polymerize, but the addition of a Lewis acid catalyst like a BF3 complex can significantly lower the polymerization temperature, which is advantageous for processability and compatibility with other materials. researchgate.net The complex facilitates the ring-opening of the benzoxazine to generate a carbocation, which propagates the polymerization, ultimately forming cross-linked phenolic networks with high thermal stability. researchgate.net The resulting polymers often serve as reinforcing agents that improve the hardness and heat resistance of materials. chembk.com

| Polymer Type | Monomers | Role of this compound | Key Polymer Properties |

| Phenolic Resins | Phenols, Aldehydes | Catalyst | High thermal stability, hardness. pmarketresearch.comchembk.com |

| Epoxy Resins | Epoxides, Curing Agents | Curing Catalyst/Accelerator | Strong adhesion, chemical resistance. pmarketresearch.comvt.edu |

| Terpene-Phenol Resins | Terpenes, Phenols | Co-polymerization Catalyst | Used in adhesives and inks. google.com |

| Polybenzoxazines | Benzoxazine Monomers | Ring-Opening Polymerization Initiator | High glass transition temperature, no by-products. researchgate.net |

Synthetic Pathways for Trifluoromethylated Compounds

The introduction of trifluoromethyl (–CF3) groups into organic molecules is of significant interest, particularly in drug discovery, as this group can enhance metabolic stability and binding affinity. While this compound is not a direct source of the trifluoromethyl group, its role as a potent Lewis acid catalyst is crucial in synthetic pathways designed to produce trifluoromethylated compounds.

The complex's primary function in this context is to facilitate key bond-forming reactions involving trifluoromethyl-containing reagents. For example, it can catalyze the Friedel-Crafts acylation or alkylation of an aromatic ring using a substrate that already contains a trifluoromethyl group. This allows for the construction of more complex trifluoromethylated architectures.

Research has also focused on the synthesis and polymerization of fluorinated phenol derivatives, such as 2,3,5,6-tetrafluoro-4-trifluoromethylphenol, to create novel polymers like poly-p-oxyperfluorobenzylene. cdnsciencepub.com Although these specific syntheses may not directly employ the this compound complex, they underscore the importance of fluorinated phenols as building blocks for advanced materials. The synthesis of such monomers often requires powerful catalysts to manage the electronic effects of the fluorine atoms. Methodologies for the direct trifluoromethylation of phenols often involve different reagents and conditions, such as using CF3I under visible light or a two-step process involving carboxydifluoromethylation and subsequent decarboxylative fluorination. cas.cn The this compound complex could potentially be employed in subsequent transformations of these newly formed trifluoromethylated phenols, leveraging its catalytic power to build more elaborate molecules.

Role in Materials Science Research

Development of Advanced Materials with Enhanced Properties

Phenol (B47542);trifluoroborane plays a crucial role in the development of advanced materials by enabling the synthesis of polymers with tailored properties. Its catalytic activity and ability to act as a precursor for boron-containing polymers are key to its utility in this field.

Phenol;trifluoroborane is utilized in the synthesis of phenolic resins, which are fundamental components of durable plastics and coatings. Phenolic resins are traditionally produced through the reaction of phenol with formaldehyde. redalyc.orgwikipedia.org The incorporation of boron, facilitated by compounds like this compound, into the polymer backbone leads to boron-modified phenolic resins (BPFR). redalyc.org These modified resins exhibit enhanced properties compared to conventional phenol-formaldehyde resins, including improved heat resistance, mechanical strength, and electrical properties. redalyc.orgresearchgate.net The introduction of boron creates a more robust material with superior thermo-oxidative stability. researchgate.net

One method for producing these advanced resins involves the use of a boron trifluoride complex as a catalyst in the reaction between a terpene and phenol. google.com This process yields terpene-phenolic resins with specific softening points, which are desirable for various commercial applications. google.com The catalytic nature of the boron trifluoride complex allows for the production of these resins in fewer steps and with less temperature variation. google.com

Table 1: Comparison of Conventional and Boron-Modified Phenolic Resins

| Property | Conventional Phenolic Resin | Boron-Modified Phenolic Resin (BPFR) |

|---|---|---|

| Heat Resistance | Good | Enhanced |

| Mechanical Strength | Good | Enhanced |

| Electrical Properties | Good | Enhanced |

| Thermo-oxidative Stability | Moderate | Superior researchgate.net |

| Neutron Absorbance | Low | Good redalyc.org |

The thermal stability of this compound has led to its investigation for use in electrolytes and ion-conducting materials. These materials are critical components in energy storage devices such as batteries and fuel cells. wikipedia.org Solid electrolytes, in particular, are a focus of research as they offer potential safety and performance advantages over liquid electrolytes. wikipedia.org

Research into polymer electrolytes often involves modifying polymer structures to enhance ion mobility. frontiersin.org While specific studies detailing the direct use of this compound in commercial electrolytes are not prevalent in the provided results, its properties align with the requirements for electrolyte components. The compound's ability to participate in the formation of stable polymer networks could be leveraged to create solid polymer electrolytes with high ionic conductivity. uni-muenster.de The development of fast ion conductors is a key area of materials science, and compounds that can contribute to robust and highly conductive materials are of significant interest. wikipedia.org

Function as a Crosslinking Agent in Polymer Science

This compound and related boron trifluoride complexes can function as crosslinking agents in polymer science. google.com Crosslinking is a chemical process that links polymer chains together, forming a three-dimensional network. nagase.compergan.com This process significantly improves the mechanical strength, heat resistance, and chemical resistance of the resulting polymer. rjpdft.com

In the context of phenolic resins, the crosslinking process is fundamental to achieving their final thermoset properties. wikipedia.org While traditional crosslinking in phenol-formaldehyde resins is achieved through the reaction with formaldehyde, the use of boron compounds can introduce additional crosslinking points, leading to a more rigid and stable network. redalyc.orgpaint.org The catalytic activity of the boron trifluoride complex can facilitate these crosslinking reactions, ensuring a more completely cured material. paint.org The ability to control the degree of crosslinking is crucial for tailoring the properties of the final material for specific applications. nagase.com

Applications in the Electronics Industry (e.g., Semiconductor Materials)

The electronics industry utilizes a wide array of chemicals in the manufacturing of semiconductor materials and components, and this compound complexes have found a niche in this sector. chembk.comchembk.comresearchgate.net Specifically, the boron trifluoride-phenol complex is used as a reagent in the production of semiconductor materials. chembk.comchembk.com

The manufacturing of microchips involves numerous chemical processes, including photolithography and cleaning, where the purity and reactivity of the chemicals used are paramount. semiconductors.orgchemours.com While the precise role of this compound in these processes is not extensively detailed in the provided search results, its function as a catalyst and a source of boron suggests its use in doping processes or in the formulation of specialized polymers for photoresists or encapsulants. Boron is a common p-type dopant for silicon, and the controlled delivery of boron is essential for creating the desired semiconductor properties. The use of a liquid complex like this compound could offer advantages in terms of process control and uniformity.

Computational and Theoretical Studies of Phenol;trifluoroborane Systems

Density Functional Theory (DFT) Calculations for Mechanistic Insights

Density Functional Theory (DFT) has become an indispensable tool for exploring the mechanistic details of chemical reactions and the intrinsic properties of molecular systems. mdpi.comrasayanjournal.co.in For the phenol (B47542);trifluoroborane complex, DFT calculations offer a molecular-level understanding of its behavior, particularly in catalysis.

A key application of DFT is the modeling of transition states to understand and predict reaction outcomes. In reactions catalyzed by phenol;trifluoroborane, such as the Diels-Alder reaction, the complex can enhance selectivity. mdpi.com DFT calculations can map the potential energy surface of the reaction, identifying the structures and energies of reactants, transition states, and products.

Computational models show that the this compound catalyst can stabilize specific transition states through non-covalent interactions. For instance, in Diels-Alder reactions, it can promote endo selectivity by stabilizing the corresponding transition state. This stabilization lowers the activation energy for one pathway relative to others, thereby controlling the selectivity of the reaction. univaq.it The ability to model these subtle energy differences is a testament to the power of modern DFT methods in rationalizing and predicting chemical selectivity. mdpi.com

| Application Area | Insight Provided by DFT | Example System/Reaction | Reference |

|---|---|---|---|

| Rationalizing Selectivity | Modeling of transition state energies to predict regioselectivity and stereoselectivity. | Diels-Alder Reactions | mdpi.com |

| Mechanism Elucidation | Mapping potential energy surfaces to distinguish between competitive mechanisms (e.g., dissociative vs. associative). | Phenol Dearomatization | univaq.it |

| Catalyst Deactivation | Modeling energy barriers for side reactions, such as hydrolytic decomposition. | Hydrolysis of BF₃ Complexes |

The electronic structure of a molecule is fundamental to its reactivity, and Frontier Molecular Orbital (FMO) theory is a cornerstone for its analysis. DFT calculations are widely used to determine the energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). karazin.uaresearchgate.net

In the formation of the this compound complex, the HOMO is primarily localized on the electron-rich phenol moiety, specifically involving the lone pair electrons of the oxygen atom. researchgate.net The LUMO is located on the electron-deficient boron trifluoride molecule. The coordination event can be described as a donation of electron density from the HOMO of phenol to the LUMO of BF₃.

The energy gap between the HOMO and LUMO (ΔEgap) is a critical descriptor of chemical stability and reactivity. researchgate.netresearchgate.net A smaller gap generally implies higher reactivity. researchgate.net DFT calculations allow for the precise determination of these orbital energies and the resulting gap, providing a quantitative measure of the complex's electronic characteristics. karazin.uaimist.ma This analysis is crucial for understanding how complexation with BF₃ alters the electronic properties and subsequent reactivity of phenol. mdpi.com

Quantum Chemical Approaches for Understanding Reactivity

Beyond FMO theory, quantum chemistry offers a suite of concepts and descriptors to quantify and predict molecular reactivity. mdpi.com These methods, often falling under the umbrella of Conceptual DFT, use properties derived from the electron density to rationalize chemical behavior. mdpi.comrasayanjournal.co.in

Global reactivity descriptors, such as electronic chemical potential, chemical hardness (η), and the global electrophilicity index (ω), can be calculated from the HOMO and LUMO energies. rasayanjournal.co.inrsc.org

Chemical Hardness (η) is a measure of resistance to change in electron distribution. A molecule with a large HOMO-LUMO gap is considered "hard," while one with a small gap is "soft." researchgate.net

Electrophilicity Index (ω) quantifies the ability of a species to accept electrons.

These quantum chemical descriptors provide a powerful framework for comparing the reactivity of this compound with other Lewis acid-base adducts or related phenolic compounds. mdpi.comimist.ma For example, by calculating these values, one can quantitatively assess how the coordination of BF₃ modifies the electrophilic/nucleophilic character of the phenol ring, thereby influencing its behavior in reactions like electrophilic aromatic substitution. rsc.org

Theoretical Investigations of Photophysical Properties in Related Boron Complexes

While specific photophysical studies on this compound are not extensively documented, a vast body of research exists on related organoboron complexes, which exhibit interesting properties like strong fluorescence. Theoretical methods, especially Time-Dependent DFT (TD-DFT), are instrumental in understanding and predicting these properties. bohrium.comnih.gov

TD-DFT is a powerful method for simulating the electronic absorption (UV-Vis) and emission (fluorescence) spectra of molecules. nih.gov For various organoboron complexes, theoretical calculations show excellent agreement with experimental spectra, allowing for the definitive assignment of electronic transitions. um.es

Studies on boron-containing dyes demonstrate that the absorption and emission wavelengths are highly sensitive to the molecular structure, including the nature of substituents and the extent of π-conjugation. nih.govresearchgate.net For instance, the formation of tetracoordinated boron complexes often leads to a significant red-shift (bathochromic shift) in both absorption and emission spectra compared to the free ligands. researchgate.netum.es This effect is attributed to the extension of the π-conjugated system upon complexation. researchgate.net Theoretical calculations can accurately predict these shifts, aiding in the rational design of new fluorescent materials with tailored optical properties. nih.gov

| Complex Type | Method | Calculated Absorption (λ_abs) | Calculated Emission (λ_ems) | Key Finding | Reference |

|---|---|---|---|---|---|

| Boron Difluoride Curcumin | TD-DFT | Red-shifted with electron-donating groups | Red-shifted with electron-donating groups | Substituent effects tune optical transitions. | nih.gov |

| Aza-β-ketoiminate Boron Complex | TD-DFT | Consistent with experimental UV/Vis | N/A | Vibronic structure in spectra can be modeled. | rsc.org |

| 7-(Azaheteroaryl)indole Boron Complex | TD-DFT | ~429 nm (S₀→S₁) | N/A | Transitions identified as π-π* in character. | um.es |

| BODIPY-borane Dyad | TD-DFT | Consistent with experimental values | Analyzed for quenching mechanisms | Fluorescence quenching upon anion binding. | bohrium.com |

The emission properties of many organoboron complexes are governed by excited states with significant Intramolecular Charge Transfer (ICT) character. researchgate.netmdpi.com In a typical donor-π-acceptor (D-π-A) boron complex, photoexcitation promotes an electron from a donor part of the molecule (often an amine or phenol-like moiety) to the acceptor part, which includes the electron-deficient boron center. mdpi.com

Theoretical calculations are crucial for characterizing these excited states. rsc.org Analysis of the molecular orbitals involved in the electronic transition (e.g., from HOMO to LUMO) can confirm the ICT nature. nih.gov For example, if the HOMO is localized on the donor fragment and the LUMO on the acceptor fragment, the transition is classified as ICT. nih.gov Methods like Natural Transition Orbitals (NTOs) provide a compact representation of the electron-hole pair upon excitation, offering a clear picture of the charge transfer process. rsc.org This understanding is fundamental to explaining phenomena like large Stokes shifts and solvatochromism (a change in color with solvent polarity), which are characteristic features of many fluorescent boron complexes. researchgate.netmdpi.com

Predictive Modeling for the Design of Boron-Containing Materials

Predictive modeling, utilizing computational chemistry methods, serves as a powerful tool for the design and in-silico analysis of novel boron-containing materials. By simulating molecular structures, energies, and properties, researchers can forecast the behavior of hypothetical materials before their synthesis, saving significant time and resources. The this compound adduct, a Lewis acid-base complex, presents a fundamental system whose characteristics can be computationally modeled to predict the properties of more complex materials, such as boron-containing polymers and resins.

The primary methods employed in these theoretical studies are rooted in quantum mechanics, most notably Density Functional Theory (DFT) and ab initio calculations (like Møller-Plesset perturbation theory, MP2). These methods are used to determine several key characteristics of the this compound system.

Detailed Research Findings:

Geometry Optimization: The first step in predictive modeling is to determine the most stable three-dimensional arrangement of the atoms in the this compound complex. Computational methods calculate the forces on each atom and adjust their positions until a minimum energy structure is found. For the this compound adduct, it is predicted that the boron atom of BF3 accepts an electron pair from the oxygen atom of the phenol's hydroxyl group, forming a dative B-O bond. The geometry of the BF3 molecule changes from trigonal planar to pyramidal upon complexation. diva-portal.org

Interaction and Bonding Energy: A crucial aspect of predictive modeling is calculating the strength of the interaction. The bond dissociation energy (BDE) for the B-O bond is a primary indicator of the stability of the adduct. This is calculated as the difference in energy between the optimized adduct and the sum of the energies of the individual phenol and trifluoroborane molecules. researchgate.net High-level ab initio methods can be used to calculate enthalpies of adduct formation. For example, studies on BF3 adducts with various oxygen-containing Lewis bases show that interaction enthalpies are significant and can be accurately reproduced by methods like the G4 procedure when accounting for solvation effects. mdpi.com

The stability of such adducts is a balance of several factors. While BF3 is a strong Lewis acid, the energy cost of distorting its planar geometry to a pyramidal one upon forming a complex must be overcome by the energy gained from forming the new bond. diva-portal.org

Electronic Structure and Reactivity: Analysis of the molecular orbitals (like the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO) and the molecular electrostatic potential (MEP) provides insight into the reactivity of the complex. The formation of the this compound adduct alters the electron distribution of both parent molecules. This change in electronic properties can be used to predict how the adduct will interact with other molecules, for instance, as a monomer in a polymerization reaction. Studies on boron-containing phenolic resins use DFT to analyze how the incorporation of borate (B1201080) structures influences the electronic structure and thermal stability of the resulting polymer. researchgate.net

Predictive Data Tables:

The following tables are illustrative examples based on typical data generated from DFT and ab initio calculations for Lewis acid-base complexes similar to this compound. They represent the type of detailed findings that predictive modeling would yield for this specific system.

Table 1: Predicted Geometric Parameters of the this compound Adduct

This interactive table shows the predicted bond lengths and angles for the adduct. The formation of the B-O bond leads to a lengthening of the B-F bonds and a change in the F-B-F bond angle from the ideal 120° in free BF3.

| Parameter | Predicted Value | Description |

| r(B-O) | ~1.50 - 1.60 Å | Length of the newly formed dative bond between Boron and Oxygen. |

| r(B-F) | ~1.35 - 1.40 Å | Average length of the Boron-Fluorine bonds (lengthened from ~1.30 Å in free BF3). wikipedia.org |

| r(O-H) | ~0.96 - 0.98 Å | Length of the hydroxyl O-H bond in phenol, slightly perturbed by complexation. |

| ∠(F-B-F) | ~105 - 110° | Angle between the fluorine atoms, indicating pyramidalization of the BF3 moiety. |

| ∠(B-O-C) | ~115 - 125° | Angle around the oxygen atom of the phenol. |

Table 2: Predicted Energetic Properties of the this compound Adduct

This table outlines the key energetic data used to assess the stability and reactivity of the complex. The bond dissociation enthalpy is a direct measure of the Lewis acid-base interaction strength.

| Property | Predicted Value (kcal/mol) | Method of Calculation |

| Bond Dissociation Enthalpy (BDE) | 20 - 30 | Ab initio (e.g., G4, MP2) |

| Energy of Pyramidalization (BF3) | 15 - 20 | DFT/Ab initio |

| HOMO-LUMO Gap | 5 - 7 eV | DFT |

These predictive computational studies are foundational for the rational design of new materials. By understanding the structure, stability, and reactivity of the fundamental this compound unit, scientists can modify its components (e.g., by adding substituents to the phenol ring) and computationally screen the resulting virtual molecules for desired properties, such as enhanced thermal stability, specific electronic characteristics, or tailored reactivity for polymerization, thereby guiding experimental efforts toward the most promising candidates for novel boron-containing materials.

Advanced Spectroscopic Characterization and Mechanistic Elucidation

X-ray Crystallography for Solid-State Structure Determination of Adducts

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of molecules in the solid state. For the Phenol (B47542);trifluoroborane system, this technique can provide unambiguous evidence of adduct formation and reveal detailed geometric parameters. acs.org Although obtaining suitable crystals of the simple phenol-BF₃ adduct can be challenging, related structures and more complex adducts involving substituted phenols or other ligands have been successfully characterized. researchgate.netacs.org

The crystal structure of a phenol-boron adduct reveals the B-O bond length, the coordination geometry around the boron atom (which is expected to be tetrahedral), and the bond angles of the BF₃ moiety. acs.org These parameters offer direct insight into the nature and strength of the Lewis acid-base interaction. Furthermore, analysis of intermolecular interactions in the crystal lattice, such as hydrogen bonding, can provide a deeper understanding of the adduct's stability and reactivity in the condensed phase. researchgate.netacs.org For example, the crystal structure of a complex between phenyliodine dicarboxylate and BF₃·Et₂O has been determined, illustrating how X-ray crystallography can elucidate the structure of Lewis acid-activated reagents. acs.org

| Parameter | Value | Reference |

|---|---|---|

| Compound | eq-2-p-trifluoromethylphenoxy-2-borane-cis-4,6-dimethyl-1,3,2λ³-dioxaphosphorinane | researchgate.net |

| Crystal System | Monoclinic | researchgate.net |

| Space Group | P12₁/c1 | researchgate.net |

| Coordination at Boron | Tetrahedral (from BH₃) | researchgate.net |

Time-Resolved Spectroscopic Methods for Kinetic and Transient Species Analysis

Time-resolved spectroscopic techniques, such as laser flash photolysis, are employed to study fast chemical reactions and detect short-lived transient species like radicals and ions. researchgate.netnih.gov These methods are essential for elucidating the detailed, step-by-step mechanism of reactions catalyzed by Phenol;trifluoroborane. By initiating a reaction with a short pulse of light and monitoring the changes in absorption or fluorescence over time (from picoseconds to seconds), the formation and decay of intermediates can be directly observed. montana.edu

For example, in reactions involving phenol, direct laser irradiation can generate transient species like the phenol radical-cation and the phenoxy radical. nih.gov Time-resolved spectroscopy allows for the characterization of their absorption spectra and the determination of their formation and decay rate constants. researchgate.netnih.gov When the phenol-BF₃ adduct is involved in a reaction, this technique can be used to investigate how complexation affects the photochemistry of phenol or to detect transient intermediates that are stabilized by the Lewis acid. The kinetic data obtained are invaluable for constructing accurate energy profiles of reaction pathways and understanding the factors that control reaction rates and selectivity. rsc.org

UV-Visible and Fluorescence Spectroscopy in Conjunction with Theoretical Studies

The electronic absorption and emission properties of the this compound adduct are of significant interest for understanding the impact of Lewis acid complexation on the photophysics of the phenol chromophore. The interaction between the lone pair of electrons on the phenolic oxygen and the potent Lewis acid, boron trifluoride, profoundly alters the electronic structure of the molecule, leading to distinct spectroscopic signatures compared to free phenol. This section explores the UV-Visible and fluorescence characteristics of the this compound complex, supported by theoretical insights into the nature of its electronic transitions and excited-state dynamics.

Complexation of phenol with boron trifluoride typically involves the coordination of the Lewis acidic BF3 to the oxygen atom of the hydroxyl group, forming a stable donor-acceptor adduct. chem-soc.si This interaction lowers the energy of the frontier molecular orbitals involved in electronic transitions. Theoretical and experimental studies on related phenolic-boron complexes have demonstrated that such complexation leads to significant changes in their electronic and photophysical properties. Current time information in Bangalore, IN.researchgate.net

The UV-Visible absorption spectrum of the this compound complex is characterized by a shift in the absorption bands to longer wavelengths (a bathochromic shift) compared to unbound phenol. In aqueous solution, phenol exhibits an absorption maximum at approximately 270 nm. bgu.ac.il Upon complexation with BF3, this band is expected to shift, a phenomenon observed in analogous systems. For instance, the complexation of 2-(2',4'-dihydroxyphenyl) benzothiazole (B30560) with boron trifluoride results in noticeable shifts in the UV-Vis spectra. hilarispublisher.com This red shift is attributed to the stabilization of the excited state upon coordination with the electron-accepting BF3 moiety, which narrows the HOMO-LUMO energy gap.

Theoretical calculations, often employing Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), provide a robust framework for interpreting these spectral changes. Current time information in Bangalore, IN. Calculations on similar N,O-bidentate boron complexes reveal that the lowest energy absorption band corresponds to a π-π* transition with significant intramolecular charge transfer (ICT) character. researchgate.netacs.org In the this compound adduct, the excitation would involve the transfer of electron density from the phenoxy ring (the donor) to the boron center (the acceptor).

The fluorescence properties of the this compound complex are also markedly different from those of free phenol. Phenol itself is weakly fluorescent, with an emission maximum around 299 nm. bgu.ac.il The formation of the BF3 adduct is anticipated to enhance fluorescence intensity and result in a significant Stokes shift. A large Stokes shift, the difference between the absorption and emission maxima, is a characteristic feature of many fluorescent boron complexes and is desirable for applications in materials science and as fluorescent probes. researchgate.netresearchgate.net This large shift often arises from geometric relaxation in the excited state, driven by the enhanced ICT character upon excitation.

The table below presents typical photophysical data for a representative N,O-bidentate BF2 complex, which serves as an analogue to illustrate the expected properties of the this compound adduct, as specific data for the latter is not extensively documented in publicly available literature. The comparison highlights the significant bathochromic and Stokes shifts induced by boron complexation.

| Compound | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Stokes Shift (cm-1) | Fluorescence Quantum Yield (ΦF) |

|---|---|---|---|---|

| Phenol (in water) | 270 bgu.ac.il | 299 bgu.ac.il | ~3600 | Low |

| Representative Quinoline-Phenol-BF2 Complex (in Chloroform) | 411 lookchem.com | 476 researchgate.net | ~3688 lookchem.com | High (e.g., up to 0.86 for similar complexes) researchgate.net |

The mechanistic elucidation of the photophysical properties combines experimental observations with theoretical models. Upon photoexcitation, the this compound adduct transitions from the ground state (S₀) to an excited singlet state (S₁). Theoretical studies on related systems suggest that the S₁ state possesses a more pronounced charge-separated character than the ground state. acs.orgmdpi.com This change in electron distribution leads to a rapid reorganization of the molecular geometry and the surrounding solvent molecules, stabilizing the excited state and contributing to the large Stokes shift. The rigidity imparted by the B-O bond can suppress non-radiative decay pathways, such as vibrational relaxation, leading to higher fluorescence quantum yields compared to more flexible molecules. researchgate.net

Furthermore, the excited-state dynamics can be influenced by the solvent environment. Studies on various boron complexes show that the emission maxima can be sensitive to solvent polarity (solvatochromism), which is consistent with an ICT-type excited state. hilarispublisher.comdergipark.org.tr An increase in solvent polarity typically stabilizes the charge-separated excited state more than the ground state, leading to a red shift in the emission spectrum.

Environmental Chemistry Research Applications

Catalytic Roles in Wastewater Treatment and Pollutant Degradation

There is no information available in the reviewed literature to suggest that Phenol (B47542);trifluoroborane is utilized as a catalyst for wastewater treatment or the degradation of environmental pollutants.

Mechanisms of Harmful Pollutant Breakdown Mediated by Phenol;trifluoroborane

Due to the lack of research in this area, the mechanisms by which this compound might mediate the breakdown of harmful pollutants have not been described or investigated.

Broader Chemical Applications and Emerging Research Directions

Use in Supramolecular Chemistry for Complex Formation

Supramolecular chemistry focuses on chemical systems composed of multiple molecules held together by non-covalent intermolecular forces. numberanalytics.com The phenol (B47542);trifluoroborane complex serves as a valuable building block in this field. The formation of the adduct itself is a primary example of a Lewis acid-base interaction, a fundamental concept in molecular recognition.

The strong electron-withdrawing nature of the trifluoroborane (BF₃) group, when complexed with the oxygen atom of phenol, significantly alters the electronic properties of the phenolic ring. This modification influences its ability to participate in further non-covalent interactions, such as hydrogen bonding and π-π stacking, which are crucial for the self-assembly of larger supramolecular structures. numberanalytics.com

Research in this area investigates how these complexes can be used as "tectons" or building blocks for designing and constructing complex, multi-component assemblies. For instance, the large steric hindrance of the boron trifluoride-phenolic hydroxyl group complex can direct the regioselectivity of subsequent reactions, a principle that is foundational to creating specific supramolecular architectures. researchgate.net The formation of well-defined host-guest complexes, where the phenol;trifluoroborane adduct acts as either the host or guest, is an area of active exploration. kdpublications.innih.gov These assemblies are of interest for their potential in molecular sensing, catalysis, and the development of new materials. numberanalytics.comnih.gov

Table 1: Role of this compound in Supramolecular Chemistry

| Feature | Description | Relevance to Supramolecular Chemistry |

|---|---|---|

| Lewis Acid-Base Adduct | Boron trifluoride (Lewis acid) coordinates with the oxygen of phenol (Lewis base). | A primary example of molecular recognition and complex formation, the basis of supramolecular systems. numberanalytics.com |

| Electronic Modification | The BF₃ group acts as a strong electron-withdrawing entity, polarizing the phenol molecule. | Alters the capacity for hydrogen bonding and π-π stacking, enabling controlled self-assembly. |

| Steric Influence | The bulky nature of the BF₃ complex can block certain reaction sites (e.g., ortho-positions). researchgate.net | Provides steric guidance to direct the formation of specific, regioselective supramolecular structures. researchgate.net |

| Host-Guest Chemistry | The adduct can be designed to act as a receptor (host) or a substrate (guest). kdpublications.inbhu.ac.in | Enables the creation of complexes that can selectively bind other molecules, with applications in separation and sensing. kdpublications.in |

Exploration in Drug Delivery Systems (Beyond Clinical Trials)

The application of boron-containing compounds in drug delivery is a rapidly growing field of research, with a focus on creating systems that can release therapeutic agents in a controlled and targeted manner. mdpi.com While clinical applications remain in the future, the unique chemical properties of boron compounds, including adducts like this compound, are being explored in preclinical and theoretical models.

The primary interest lies in stimuli-responsive systems. Boron-based materials, particularly those containing phenylboronic acid moieties, are known to respond to specific triggers like changes in pH or the presence of certain biomolecules (e.g., glucose). mdpi.com The this compound complex, while distinct, shares the core components that make boron chemistry attractive for this purpose. Research is exploring how such adducts could be incorporated into larger nanostructures, such as nanoparticles, liposomes, or hydrogels, to create "smart" drug delivery vehicles. kdpublications.inmdpi.com

For example, a polymer system incorporating the this compound adduct could be designed to be stable at physiological pH but to disassemble in the more acidic environment of endosomes or tumor tissues, thereby releasing a drug payload intracellularly. nih.gov The Lewis acidity of the boron center could be exploited to interact with specific biological sites or to be part of a triggered-release mechanism. These investigations are currently at the proof-of-concept stage, focusing on the synthesis and characterization of these novel materials rather than on therapeutic efficacy.

Table 2: Exploratory Concepts for this compound in Drug Delivery

| Delivery System Concept | Proposed Mechanism of Action | Research Stage |

|---|---|---|

| pH-Responsive Nanocarriers | The adduct is incorporated into a polymer matrix that is stable at neutral pH but destabilizes in acidic environments (e.g., endosomes), triggering drug release. mdpi.comnih.gov | Foundational/Theoretical |

| Targeted Liposomes | The phenol moiety of the complex could be functionalized for targeting, while the BF₃ group offers a unique chemical handle for drug conjugation or interaction. kdpublications.in | Conceptual |

| Stimuli-Responsive Hydrogels | The complex could act as a cross-linking agent in a hydrogel that swells or degrades in response to specific biological stimuli, releasing an entrapped drug. mdpi.com | Foundational/Theoretical |

Catalysis with Supported Boron Trifluoride Systems

Boron trifluoride is a potent Lewis acid catalyst for a wide range of organic reactions, including Friedel-Crafts acylations and alkylations. However, its use as a free gas can be challenging due to its corrosivity (B1173158) and difficulty in handling. To overcome these issues, researchers have developed supported BF₃ systems, where the catalyst is immobilized on a solid support. These heterogeneous catalysts are often more stable, reusable, and environmentally friendly. sigmaaldrich.comacademie-sciences.fr

Systems involving phenols are particularly relevant. For instance, silica-supported boron trifluoride has been effectively used as a catalyst for the O- and C-alkylation of phenols. sigmaaldrich.com In these systems, a BF₃ complex, potentially with water or an organic base, is attached to the surface of a support like silica. google.com This creates strong Brønsted acid sites that can catalyze reactions such as the alkylation of phenol with an alkene (e.g., 1-octene). google.com

Another approach involves binding boron trifluoride to a polymer. A notable example is polyvinylpolypyrrolidone-bound boron trifluoride (PVPP-BF₃), which has been demonstrated as a highly efficient, water-tolerant, and recyclable catalyst for the acylation of phenols using acetic anhydride (B1165640) under mild, room-temperature conditions. academie-sciences.fr

Table 3: Research Findings on Supported Boron Trifluoride Catalysts for Phenol Reactions

| Catalyst System | Support Material | Reaction Catalyzed | Key Findings | Reference(s) |

|---|---|---|---|---|

| BF₃/Co-catalyst on Silica | Silica (SiO₂) | Alkylation of phenol with 1-octene | The catalytic activity is linked to the number and strength of Brønsted acid sites formed on the support. | google.com |

| Silica Supported Boron Trifluoride | Silica (SiO₂) | O- and C-alkylation of phenols | Acts as a reusable and eco-friendly heterogeneous catalyst for phenol modification. | sigmaaldrich.com |

| PVPP-BF₃ | Polyvinylpolypyrrolidone (PVPP) | Acylation of phenols with acetic anhydride | A stable, non-corrosive, and recyclable catalyst that works efficiently at room temperature. | academie-sciences.fr |

Applications in Isotope Separation Technologies (e.g., Boron Isotopes)

Boron consists of two stable isotopes, ¹⁰B and ¹¹B. The ¹⁰B isotope has a very large neutron absorption cross-section, making it highly valuable for applications in the nuclear industry, such as in control rods and neutron shielding. nih.govresearchgate.net One of the primary methods for separating these isotopes is the chemical exchange distillation of boron trifluoride complexes. researchgate.netmdpi.com

The most common process involves the distillation of the boron trifluoride-anisole complex (BF₃·C₆H₅OCH₃). In this system, an isotopic equilibrium is established between the liquid BF₃·anisole (B1667542) complex and gaseous BF₃. During this process, the ¹⁰B isotope tends to concentrate in the liquid phase, while ¹¹B concentrates in the gas phase. mdpi.com

Although the primary complexing agent is anisole, the formation of phenol-related complexes is a significant consideration in the process. Phenol can be generated as a by-product from the decomposition of anisole at the high temperatures required in the decomposition unit of the separation column. mdpi.com Boron trifluoride can then form a stable complex with this phenol by-product. The formation of the this compound complex is relevant because it does not decompose as easily as the anisole complex, which can affect the efficiency and stability of the isotope separation process. mdpi.com Therefore, understanding and managing the formation of this adduct is crucial for optimizing boron isotope separation technologies. mdpi.com

Table 4: Role of this compound in Boron Isotope Separation

| Process | Technology | Role of this compound | Impact on Process | Reference(s) |

|---|---|---|---|---|

| Boron Isotope Separation | Chemical Exchange Distillation | Formation as a stable by-product from the decomposition of the primary anisole complex. mdpi.com | The phenol-BF₃ complex is difficult to decompose, potentially impacting the efficiency and stability of the isotope exchange column. | mdpi.com |

| Isotope Enrichment | Gaseous BF₃ / Liquid BF₃·Anisole Complex Exchange | ¹⁰B concentrates in the liquid phase, ¹¹B in the gas phase. mdpi.com | Formation of the phenol adduct can sequester BF₃, interfering with the primary isotopic equilibrium. | researchgate.netmdpi.com |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Phenol |

| Boron trifluoride |

| Acetic anhydride |

| Anisole |

| 1-octene |

Q & A

Q. What is the mechanistic role of phenol;trifluoroborane in activating carbonyl compounds for nucleophilic addition reactions?

this compound acts as a Lewis acid catalyst by coordinating with the lone pairs of oxygen in carbonyl groups (e.g., aldehydes, ketones), polarizing the carbonyl bond and increasing electrophilicity at the carbonyl carbon. This activation facilitates nucleophilic attack, enabling reactions like aldol condensations or Michael additions. The boron atom’s electron-deficient nature (empty p-orbital) is central to this activation, while phenol groups stabilize intermediates via hydrogen bonding .

- Methodological Insight : Optimize catalyst loading (typically 5–20 mol%) and monitor reaction progress using FT-IR or B NMR to track boron coordination.

Q. What are the standard synthesis protocols for this compound?

The complex is synthesized by reacting boron trifluoride (BF) with phenol in a 1:2 molar ratio under anhydrous conditions. Common methods include:

- Gas-phase reaction : BF gas is bubbled through molten phenol at 50–60°C.

- Solvent-mediated synthesis : BF·etherate is added to phenol in dichloromethane, followed by solvent removal under vacuum .

- Quality Control : Confirm stoichiometry via elemental analysis or F NMR (δ ~ -148 ppm for BF in the complex).

Q. What safety protocols are critical when handling this compound?

The compound is corrosive and toxic. Key precautions include:

- Using PPE (gloves, goggles, fume hood) to avoid skin/eye contact.

- Storing under inert gas (argon) to prevent hydrolysis, which releases toxic HF.

- Neutralizing spills with sodium bicarbonate or calcium carbonate .

Advanced Research Questions

Q. How does this compound compare to other Lewis acids (e.g., BF3_33, AlCl3_33) in catalytic efficiency for Diels-Alder reactions?

this compound offers superior regioselectivity in Diels-Alder reactions compared to BF or AlCl due to hydrogen-bonding interactions between phenol groups and dienophiles. For example, it enhances endo selectivity by stabilizing transition states via non-covalent interactions. However, its activity is lower in non-polar solvents (e.g., toluene) compared to polar aprotic solvents like acetonitrile .

- Experimental Design : Compare reaction yields and selectivity using H NMR or HPLC under varied solvent conditions.

Q. How can contradictory data on reaction yields in this compound-catalyzed esterifications be resolved?

Contradictions often arise from moisture sensitivity or varying substrate steric effects. Systematic approaches include: